4-Methoxy-3,3-dimethylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPZCOSIRHBIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of the Piperidine (B6355638) Ring System
The de novo synthesis of the piperidine ring is a fundamental approach in organic chemistry, offering flexibility in introducing various substituents. These methods involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions or the reduction of corresponding aromatic systems.
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine framework. These can be either intramolecular, where a single molecule folds and reacts with itself, or intermolecular, involving the reaction of two or more separate molecules. nih.gov The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of polysubstituted piperidines, intramolecular approaches are often favored as they can offer greater control over stereochemistry. researchgate.net
Reductive cyclization provides a versatile route to piperidine derivatives. One notable example is the intramolecular reductive cyclization of a 1-keto-5-ketoxime, which can be achieved using a reducing agent like sodium cyanoborohydride (NaBH₃CN). tandfonline.com This method has been successfully employed for the diastereoselective synthesis of highly substituted N-hydroxypiperidines. ajchem-a.com The reaction proceeds through the formation of an intermediate that cyclizes and is subsequently reduced to form the piperidine ring. tandfonline.com
Another approach involves a one-pot synthesis from N-PMP aldimine and aqueous glutaraldehyde, which proceeds via a formal [4+2] cycloaddition. rsc.org This reaction combines an organocatalytic direct Mannich reaction with a reductive cyclization step, yielding functionalized piperidines with high enantioselectivities. rsc.org Additionally, the azido-reductive cyclization, often utilizing the Staudinger reaction, represents another effective strategy for constructing the piperidine ring within more complex molecular architectures. researchgate.net
A one-pot method for synthesizing piperidines and pyrrolidines from halogenated amides has also been developed. nih.gov This process involves amide activation, followed by a tandem cyclization reaction triggered by sodium borohydride. nih.gov
Table 1: Examples of Reductive Cyclization for Piperidine Synthesis
| Starting Materials | Reagents/Catalyst | Product Type | Key Features | Reference(s) |
| 1-Keto-5-ketoxime | NaBH₃CN | N-Hydroxypiperidine | Diastereoselective | tandfonline.comajchem-a.com |
| N-PMP aldimine, Glutaraldehyde | Organocatalyst | 2,3-Substituted piperidine | One-pot, high enantioselectivity | rsc.org |
| Azido-pyranoquinolines | - | Benzonaphthyridines | Staudinger reaction | researchgate.net |
| Halogenated amides | NaBH₄ | 2-Allyl piperidines | One-pot, amide activation | nih.gov |
Radical cyclizations offer a powerful and increasingly popular method for the synthesis of piperidine rings. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One strategy involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II). mdpi.com This method is effective for producing various piperidines, although it can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen atom transfer. mdpi.com
Another approach utilizes the enantioselective C-H cyanation of acyclic amines, which is mediated by a chiral copper(II) catalyst. mdpi.comnih.gov The resulting δ-aminonitriles can then be cyclized to form chiral piperidines. mdpi.comnih.gov This method represents a novel (5+1) synthetic disconnection for accessing these important heterocycles. nih.gov Furthermore, radical cyclization of α-aminoalkyl radicals onto unactivated double bonds has been shown to produce polysubstituted piperidines. rsc.org
Table 2: Radical-Mediated Cyclization Approaches to Piperidines
| Reaction Type | Catalyst/Initiator | Precursor | Product | Key Features | Reference(s) |
| Intramolecular cyclization | Cobalt(II) | Linear amino-aldehydes | Piperidines | Good yields, potential for alkene by-product | mdpi.com |
| Enantioselective C-H cyanation | Chiral Copper(II) | Acyclic amines | Chiral piperidines | (5+1) synthetic disconnection | mdpi.comnih.gov |
| Radical cyclization | - | α-Aminoalkyl radicals | Polysubstituted piperidines | Cyclization onto unactivated double bonds | rsc.org |
Alkyne cyclization reactions provide another avenue for the synthesis of piperidine derivatives. For instance, a carbenium ion-induced cyclization of alkynes can be achieved using ferric chloride, which acts as both a Lewis acid and a nucleophile. nih.gov This method is particularly suitable for obtaining N-heterocycles with alkylidene moieties and demonstrates E-selectivity for piperidines. nih.gov
Gold(I)-catalyzed intramolecular dearomatization/cyclization represents another elegant strategy. nih.gov Additionally, intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can lead to polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com A similar approach can be used to obtain iodo-homoallylic alcohols containing a piperidine ring. mdpi.com Furthermore, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, offers a pathway to piperidines via an iminium ion intermediate. nih.gov
Table 3: Alkyne Cyclization Strategies for Piperidine Synthesis
| Reaction Type | Catalyst/Reagent | Precursor | Product | Key Features | Reference(s) |
| Carbenium ion-induced cyclization | Ferric chloride | Alkynes | Alkylidene piperidines | E-selective for piperidines | nih.gov |
| Intramolecular radical cyclization | Triethylborane | 1,6-Enynes | Polysubstituted alkylidene piperidines | Complex radical cascade | mdpi.com |
| Reductive hydroamination/cyclization | Acid | Alkynes | Piperidines | Proceeds via an iminium ion | nih.gov |
A variety of other cyclization strategies have been developed for the synthesis of piperidines. nih.gov These include methods based on the cyclization of amino alcohols, which can be achieved in a one-pot synthesis, thereby avoiding the traditional multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org One-pot syntheses from alkyl dihalides and primary amines under microwave irradiation also provide an efficient route to piperidines. organic-chemistry.org
Furthermore, [3+3] cycloaddition reactions of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes offer a novel route to functionalized piperidines. nih.gov This reaction is often enantiospecific, allowing for the synthesis of enantiomerically pure piperidines from readily available chiral aziridines. nih.gov
The hydrogenation of pyridines is a common and fundamental method for the synthesis of piperidines. nih.gov This approach typically involves the use of transition metal catalysts and can be carried out under various conditions, from high pressure and temperature to milder, electrocatalytic methods. nih.govnih.govresearchgate.netacs.org While often requiring harsh conditions, recent advancements have focused on developing more efficient and selective catalysts. nih.gov
For instance, iridium(III) complexes have been shown to be robust and selective catalysts for the ionic hydrogenation of pyridines, tolerating a wide range of sensitive functional groups. chemrxiv.org This allows for the synthesis of multi-substituted piperidines in high yields. chemrxiv.org Similarly, electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst allows for the hydrogenation of pyridines at ambient temperature and pressure without the need for additives. researchgate.net Density functional theory (DFT) studies have also been employed to investigate the hydrogenation pathways of pyridine (B92270) to piperidine over catalysts such as γ-Mo2N. scholaris.ca
The synthesis of 3,3-dimethylpiperidine (B75641), a closely related structure, has been achieved through the reductive amination of 2,2-dimethyl-4-cyanobutanal in the presence of ammonia (B1221849) and hydrogen over a catalyst. prepchem.com This process highlights a specific industrial application of reductive cyclization and hydrogenation.
Table 4: Hydrogenation of Pyridines to Piperidines
| Catalyst/Method | Conditions | Key Features | Reference(s) |
| Iridium(III) complex | Ionic hydrogenation | Tolerates sensitive functional groups, high yields | chemrxiv.org |
| Rh/C catalyst | Electrocatalytic, ambient temperature and pressure | No additives required | researchgate.net |
| γ-Mo2N | - | Theoretical study of reaction pathway | scholaris.ca |
| - | Reductive amination | Industrial synthesis of 3,3-dimethylpiperidine | prepchem.com |
Hydrogenation of Pyridine Precursors
Catalytic Hydrogenation via Transition Metal Complexes (e.g., Rhodium, Palladium, Platinum)
The hydrogenation of a corresponding pyridine precursor, 4-methoxy-3,3-dimethyl-1,2,3,6-tetrahydropyridine or a fully aromatic 4-methoxy-3,3-dimethylpyridine, is a direct and effective method for synthesizing 4-Methoxy-3,3-dimethylpiperidine. This transformation relies on the use of transition metal catalysts, which facilitate the addition of hydrogen across the double bonds of the heterocyclic ring. rsc.org The choice of metal, support, and reaction conditions is critical to the success of the hydrogenation, influencing both the rate and the selectivity of the reaction. future4200.commatthey.com
Rhodium (Rh): Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are highly effective for the hydrogenation of pyridine derivatives. rsc.orgacs.org Rh₂O₃, in particular, has been shown to be a stable and commercially available catalyst that can reduce various functionalized and multi-substituted pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.orgresearchgate.net However, the hydrogenation of pyridines with electron-donating groups at the 4-position, such as a methoxy (B1213986) group, can be challenging. The increased electron density at this position can disfavor the initial hydride addition, potentially leading to lower yields or requiring more forcing conditions. rsc.org Electrocatalytic hydrogenation using carbon-supported rhodium (Rh/KB) has also emerged as a highly efficient method, achieving quantitative yields for pyridine hydrogenation at ambient temperature and pressure. acs.org
Palladium (Pd): Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, including the saturation of pyridine rings. rsc.org The chemoselectivity of Pd-catalyzed hydrogenations can be tuned by adjusting reaction conditions such as the solvent and the presence of additives. For instance, in the hydrogenation of pyridinecarbonitriles, the use of aqueous systems with additives like sulfuric acid can selectively reduce the pyridine ring while preserving other functional groups. rsc.org Palladium catalysis has also been employed in tandem reactions, such as a C-N cross-coupling followed by hydrogenation to furnish substituted piperidines. acs.org
Platinum (Pt): Platinum-based catalysts, like platinum oxide (PtO₂) and platinum on carbon (Pt/C), are powerful tools for the hydrogenation of various aromatic and heteroaromatic systems. future4200.comrsc.org Platinum catalysts can lead to extensive cleavage of methoxyl groups during the hydrogenation of methoxy-substituted aromatic rings, a phenomenon that occurs concurrently with ring saturation. tennessee.edu This side reaction presents a significant challenge in the synthesis of this compound, potentially reducing the yield of the desired product. The mechanism is thought to involve the formation of a methoxycyclohexene intermediate where the carbon-oxygen bond is labilized. tennessee.edu
Table 1: Comparison of Transition Metal Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|---|
| Rhodium (Rh₂O₃) | 5 bar H₂, 40 °C, TFE | High activity under mild conditions, good for multisubstituted pyridines. rsc.orgresearchgate.net | Electron-donating 4-methoxy group can slow the reaction. rsc.org |
| Palladium (Pd/C) | 6 bar H₂, 30 °C, H₂O/DCM, H₂SO₄ | Tunable chemoselectivity, widely available. rsc.org | Requires careful optimization of additives and solvents to avoid side reactions. |
| Platinum (PtO₂) | 45 psig H₂, acidic media | Very effective for ring saturation. future4200.com | High potential for undesired cleavage of the methoxy group. tennessee.edu |
Stereoselective Hydrogenation Techniques
When hydrogenating substituted pyridine precursors, controlling the stereochemistry of the newly formed chiral centers is paramount. Stereoselective hydrogenation techniques aim to produce a specific stereoisomer of the piperidine product.
For multisubstituted pyridines, catalytic hydrogenation often proceeds with a degree of diastereoselectivity. For example, the reduction of such substrates using rhodium(III) oxide has been observed to yield the corresponding cis-piperidines as the major product. rsc.org This selectivity is attributed to the steric approach control, where the hydrogen atoms are delivered to the less hindered face of the pyridine ring as it coordinates to the catalyst surface. The bulky gem-dimethyl group at the 3-position of the precursor to this compound would be expected to strongly influence the trajectory of hydrogen delivery, favoring the formation of the cis isomer where the hydrogen atoms at C-2 and C-4 (if applicable from a tetrahydropyridine (B1245486) precursor) are on the same face of the ring relative to the substituents.
Aza-annulation Reactions
Aza-annulation reactions provide a powerful strategy for constructing the piperidine ring from acyclic precursors. These methods involve the formation of two new bonds in a cyclization process. One such approach is the Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes. nih.gov
In a hypothetical synthesis tailored for this compound, a suitably substituted 4-aza-1,7-diene could be designed. The reaction's outcome, favoring the desired ene cyclization over a competing hetero-Diels-Alder reaction, is delicately balanced and depends on the nature of the activating groups on the enophile, the ene component, and the specific Lewis acid employed. nih.gov For instance, activating the enophile with two ester groups has been shown to facilitate a highly diastereoselective ene cyclization, yielding trans-3,4-disubstituted piperidines. nih.gov This demonstrates the potential to control the relative stereochemistry of substituents on the piperidine ring through the strategic design of the annulation precursor.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like polysubstituted piperidines by combining three or more starting materials in a single synthetic operation. nih.gov A notable example is the condensation reaction involving a nitroalkene, an amine, and an enone, which can produce highly substituted piperidines with excellent diastereoselectivity. acs.org
To construct the this compound skeleton via an MCR, one could envision a strategy based on the principles of a nitroalkene/amine/enone (NAE) condensation. rsc.orgrsc.org This could involve the reaction of a primary amine, a methoxy-containing enone, and a nitroalkene bearing the gem-dimethyl group. The sequence allows for the rapid assembly of the piperidine core with substituents at various positions, offering a convergent and diversity-oriented approach to the target molecule and its analogs. acs.org
Stereoselective and Enantioselective Synthesis of this compound
Achieving high levels of stereocontrol, including both relative and absolute stereochemistry, is a central theme in modern synthetic chemistry, particularly for bioactive molecules like substituted piperidines. nih.govrsc.org
Control of Stereochemistry in Piperidine Formation
The stereochemical outcome of piperidine synthesis can be directed through various means, including substrate control, reagent control, and catalyst control. In the context of this compound, the inherent steric bias of the 3,3-dimethyl group provides a strong element of substrate control.
In cyclization reactions, such as the aza-annulation mentioned previously, the stereochemistry of the starting acyclic precursor can dictate the stereochemistry of the final product. nih.gov Similarly, in multi-component reactions, the use of chiral starting materials, such as a chiral amine, can induce chirality in the final piperidine product through an exocyclic stereochemistry control strategy. acs.org This approach has been shown to achieve complete chirality induction, yielding enantiomerically pure substituted piperidines. acs.orgrsc.org Furthermore, transition-metal-catalyzed reactions offer another avenue for stereocontrol. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cn
Asymmetric Synthesis Strategies
The development of asymmetric methods to access enantiomerically pure or enriched piperidines is a significant area of research. rsc.orgrsc.org These strategies are crucial for preparing specific enantiomers of this compound, which may have distinct biological properties.
Chiral Auxiliary-Based Synthesis: One established strategy involves the use of a chiral auxiliary. A commercially available chiral amine can be incorporated into the synthetic sequence, for example, in an MCR, to guide the stereochemical outcome of the ring-forming step. rsc.orgrsc.org The auxiliary directs the formation of one enantiomer over the other. Following the key stereodefining reaction, the auxiliary can be cleaved under mild conditions to afford the desired enantiopure NH-piperidine. rsc.org
Catalytic Asymmetric Synthesis: A more atom-economical approach is the use of a chiral catalyst. This can involve transition metal catalysis or organocatalysis.
Transition Metal Catalysis: Chiral rhodium complexes, for instance, have been successfully used in the asymmetric reductive Heck reaction of boronic acids with partially reduced pyridines to generate chiral 3-substituted piperidine precursors with high enantiomeric excess. snnu.edu.cn
Organocatalysis: Chiral organocatalysts, such as thioureas derived from chiral amines, can also be employed. rsc.orgnih.gov These catalysts can activate the substrates through hydrogen bonding and direct the stereochemical course of the reaction.
Biocatalysis: Chemo-enzymatic approaches combine chemical synthesis with biocatalysis to achieve high stereoselectivity. nih.govacs.org For example, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. This method offers the potential for excellent enantio- and regio-selectivity under mild, environmentally benign conditions. nih.govacs.org
Table 2: Asymmetric Synthesis Strategies for Chiral Piperidines
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. rsc.org | Stoichiometric use of chiral material; high levels of stereocontrol are often achievable. |
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. snnu.edu.cn | Low catalyst loadings; high turnover numbers; enantioselectivity depends heavily on ligand design. |
| Organocatalysis | A small, chiral organic molecule catalyzes the reaction non-covalently. rsc.orgnih.gov | Metal-free; often operationally simple; can provide high enantioselectivity. |
| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. nih.govacs.org | High selectivity under mild conditions; environmentally friendly; substrate scope can be limited. |
Diastereoselective Approaches
The stereoselective synthesis of highly substituted piperidines is a key challenge in organic synthesis. scispace.comrsc.org Diastereoselective approaches to piperidine rings, including those with substitution patterns analogous to this compound, often rely on controlling the stereochemistry during ring formation or functionalization. rsc.orgthieme-connect.com
One common strategy involves the diastereoselective reduction of a tetrahydropyridine precursor. For instance, the reduction of a suitably substituted tetrahydropyridine can lead to the formation of a specific diastereomer of the piperidine ring. The choice of reducing agent and the steric and electronic nature of the substituents on the ring play a crucial role in directing the stereochemical outcome. researchgate.net
Another powerful method is the use of chiral auxiliaries or catalysts in cyclization reactions. scispace.com For example, a vinylogous Mannich-type reaction using a chiral amine can establish the desired stereocenters in a dihydropyridinone intermediate, which can then be further elaborated to the target piperidine. rsc.org Similarly, rhodium-catalyzed C-H insertion reactions have been employed to achieve site-selective and stereoselective functionalization of piperidines, where the choice of catalyst and protecting group on the nitrogen atom dictates the regioselectivity and diastereoselectivity. nih.govnih.gov
Furthermore, diastereoselective conjugate addition reactions to α,β-unsaturated systems can be utilized to construct the piperidine core with controlled stereochemistry. nih.govnih.gov The addition of a nucleophile to a Michael acceptor, followed by cyclization, can yield highly functionalized piperidines with defined relative stereochemistry at multiple centers. The stereochemical outcome is often influenced by the nature of the nucleophile, the substrate, and the reaction conditions. thieme-connect.com
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications.
Introduction of Methoxy Group at the 4-Position
The introduction of a methoxy group at the 4-position of a piperidine ring can be achieved through several synthetic routes. One common method involves the reduction of a corresponding 4-piperidone (B1582916) to a 4-hydroxypiperidine, followed by methylation of the hydroxyl group. For instance, ethyl 4-oxopiperidine-1-carboxylate can be converted to a methoxypiperidine ketal, followed by methylation with sodium hydride and methyl iodide. researchgate.net Alternatively, direct methoxylation of a piperidine ring can be achieved, for example, through anodic methoxylation of an N-formylpiperidine in a flow electrochemical cell. nih.gov
Alkylation and Arylation at the Nitrogen Atom
The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be readily achieved by reacting the secondary amine with an appropriate alkyl halide or through reductive amination. N-arylation is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrsc.orgyoutube.com This reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide or triflate, and has been significantly advanced by the development of specialized phosphine (B1218219) ligands. youtube.comrsc.org
Modifications at the 3,3-Dimethyl Positions
The gem-dimethyl group at the 3-position of the piperidine ring provides steric bulk and influences the conformation of the ring. While direct functionalization of these methyl groups is challenging, modifications can be introduced by starting from precursors that already contain the desired functionality. The synthesis of 3,3-dimethylpiperidine itself can be achieved through the reductive amination of 2,2-dimethyl-4-cyanobutanal. prepchem.com This precursor offers a handle for further chemical transformations before or after the formation of the piperidine ring.
Coupling Reactions for Complex Architectures
The this compound scaffold can be incorporated into more complex molecular architectures through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgnih.govnih.govacs.org For example, a piperidine-derived boronic acid or ester can be coupled with an aryl or vinyl halide to introduce new substituents onto the piperidine ring or to link the piperidine to other cyclic systems. nih.govacs.org These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net
Synthetic Applications as Building Blocks
Substituted piperidines, including derivatives of this compound, are valuable building blocks in organic synthesis, particularly in the construction of pharmacologically active compounds and complex natural products. ajchem-a.comrsc.org The piperidine ring is a common motif in many FDA-approved drugs. researchgate.net The specific substitution pattern of this compound, with its defined stereochemistry and functional groups, makes it a useful synthon for creating molecules with specific three-dimensional shapes and biological activities. For instance, substituted piperidines are key components in the synthesis of inhibitors for various enzymes and receptors. nih.gov The ability to functionalize the piperidine at multiple positions allows for the fine-tuning of its properties and its incorporation into larger, more complex molecular frameworks. researchgate.netresearchgate.netacs.orgbeilstein-journals.org
Precursor in the Synthesis of Complex Molecules
The utility of this compound as a precursor is prominently highlighted in the synthesis of sophisticated heterocyclic systems. A key step in leveraging this compound involves the deprotection of its amine, often used in a protected form such as (S)-tert-butyl this compound-1-carboxylate, to yield the reactive secondary amine. This amine then serves as a nucleophile in subsequent reactions to construct larger, more complex molecular architectures.
A notable example is its use in the preparation of tetrahydropyrido-pyrimidine and tetrahydropyrido-pyridine derivatives. google.com In a documented synthetic pathway, the tert-butyl carbamate (B1207046) protecting group of (S)-tert-butyl this compound-1-carboxylate is efficiently removed under acidic conditions. Specifically, treatment with 4.0 M hydrochloric acid in dioxane facilitates the clean deprotection to afford (S)-4-methoxy-3,3-dimethylpiperidine as a hydrochloride salt. This transformation is a critical step that unlocks the synthetic potential of the piperidine core for further elaboration. The resulting piperidine derivative is then poised for coupling with other molecular fragments to generate intricate fused heterocyclic systems.
| Reaction | Reagents and Conditions | Product | Reference |
| Deprotection of (S)-tert-butyl this compound-1-carboxylate | 4.0 M HCl in dioxane, room temperature, 16 h | (S)-4-methoxy-3,3-dimethylpiperidine hydrochloride | google.com |
This deprotection strategy underscores the role of this compound as a versatile precursor, providing access to a synthetically tractable intermediate for the construction of complex molecular frameworks.
Intermediate in Biologically Active Compound Synthesis
The significance of this compound extends to its role as a key intermediate in the synthesis of biologically active compounds, particularly those designed to modulate specific protein targets. The structural motifs introduced by this piperidine derivative can be crucial for achieving high affinity and selectivity for the intended biological receptor.
One of the most prominent applications of this compound is in the development of modulators for the complement C5a receptor. google.com The C5a receptor is implicated in a variety of inflammatory and immune system disorders, making it an attractive target for therapeutic intervention. In the synthesis of a series of tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds, (S)-4-methoxy-3,3-dimethylpiperidine is incorporated as a key structural element. google.com
Following the deprotection of its N-Boc protected precursor, the resulting (S)-4-methoxy-3,3-dimethylpiperidine is coupled with a suitable electrophilic partner to form the final biologically active molecule. The 3,3-dimethyl substitution pattern on the piperidine ring is a design element intended to introduce conformational rigidity and specific steric bulk, which can enhance binding to the target receptor. The methoxy group at the 4-position can participate in hydrogen bonding or other polar interactions within the receptor's binding pocket, further contributing to the compound's biological activity. The resulting tetrahydropyrido-pyrimidine and tetrahydropyrido-pyridine compounds have been identified as potent C5a receptor modulators. google.com
| Target | Compound Class | Role of this compound | Reference |
| Complement C5a Receptor | Tetrahydropyrido-pyrimidines and Tetrahydropyrido-pyridines | Key structural component influencing receptor binding and biological activity. | google.com |
The successful synthesis and potent biological activity of these C5a receptor modulators validate the strategic use of this compound as a critical intermediate in the discovery of novel therapeutics.
Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring is sp³-hybridized and possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. cymitquimica.com This inherent nucleophilicity allows it to participate in a variety of chemical reactions, such as N-alkylation, N-acylation, and nucleophilic substitution on electrophilic substrates. researchgate.netresearchgate.net The reactivity of the nitrogen is modulated by the electronic effects of the 4-methoxy group and the steric hindrance imposed by the 3,3-dimethyl substituents. While the 4-methoxy group has a modest electronic influence, the gem-dimethyl group at the C-3 position can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing reaction rates compared to less substituted piperidines.
The piperidine nitrogen can also exhibit electrophilic reactivity, primarily through oxidation. Under photoredox catalysis conditions, for instance, piperidine derivatives can be oxidized by an excited-state photocatalyst to form an aminium radical cation. nih.gov This intermediate can then undergo further reactions, such as α-amino C–H functionalization. nih.gov The stability and subsequent reaction pathways of this cationic intermediate are influenced by the substitution pattern on the piperidine ring.
Transformations Involving the Methoxy (B1213986) Group
The primary transformation involving the methoxy group in 4-Methoxy-3,3-dimethylpiperidine is the cleavage of the C-O ether bond. Ethers are generally unreactive but can be cleaved under forcing conditions, typically by heating with strong acids such as hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orglibretexts.org Cleavage is not effective with acids like HCl. libretexts.org
The reaction proceeds via a nucleophilic substitution mechanism that can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. chemistrysteps.commasterorganicchemistry.com The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which converts the poor leaving group (-OCH₃) into a good leaving group (CH₃OH). chemistrysteps.comlibretexts.org
In the case of this compound, the ether linkage is between a secondary carbon of the piperidine ring and a methyl group. The subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) will proceed via an SN2 mechanism. This attack occurs at the less sterically hindered methyl carbon, leading to the formation of 4-hydroxy-3,3-dimethylpiperidine and a methyl halide (CH₃Br or CH₃I). libretexts.org If a tertiary alkyl group were attached to the ether, the cleavage would likely proceed through a more stable tertiary carbocation via an SN1 mechanism. libretexts.orgmasterorganicchemistry.com
| Reaction | Reagents | Mechanism | Products |
| Ether Cleavage | Strong Acid (HBr, HI) | SN2 | 4-hydroxy-3,3-dimethylpiperidine, Methyl Halide |
Reaction Pathways Influenced by the 3,3-Dimethyl Substitution
The gem-dimethyl group at the C-3 position significantly influences the reactivity of the molecule by imposing strict conformational and steric constraints. This substitution pattern locks the piperidine ring in a chair conformation and introduces notable steric hindrance, which can affect the stereochemical outcome of reactions. rsc.orgacs.orgnih.gov
The presence of two methyl groups at the 3-position creates a sterically hindered environment that can influence the approach of reagents. For reactions involving the piperidine nitrogen, such as N-quaternization, the steric bulk of the 3,3-dimethyl groups can decrease the reaction rate compared to unhindered piperidines. nih.gov
Furthermore, this substitution affects the conformational equilibrium of the ring. In N-acylpiperidines, for example, a 2-methyl substituent's preference for an axial or equatorial position is driven by avoiding steric clashes, a principle that applies to the 3,3-dimethyl derivative as well. acs.org This conformational rigidity can be exploited to achieve high diastereoselectivity in reactions occurring at other positions on the ring, as one face of the ring is effectively blocked. For instance, in the synthesis of substituted piperidines, existing stereocenters and steric bulk direct the approach of incoming reagents, leading to specific stereoisomers. acs.orgkoreascience.kr
Stability and Degradation Pathways
Piperidine and its derivatives are generally considered to be chemically stable. researchgate.netresearchgate.net The ether and secondary amine functional groups in this compound are robust under many conditions. wikipedia.org However, under specific stresses such as high temperature or oxidative conditions, degradation can occur.
Studies on the thermal degradation of piperidine and related cyclic amines, often in the context of CO₂ capture technologies, provide insight into potential degradation pathways. Piperidine itself is found to be one of the most thermally stable cyclic amines, with significant degradation occurring only at temperatures above 150-160 °C. researchgate.netutexas.edu The degradation of piperazine, a related compound, is proposed to proceed through SN2 substitution reactions, where the amine of one molecule acts as a nucleophile, leading to ring-opening and the formation of oligomers. utexas.eduresearchgate.net
The presence of methyl substituents on the piperidine ring has been shown to increase the rate of thermal degradation compared to the unsubstituted parent compound. researchgate.net This suggests that this compound may be less thermally stable than piperidine itself. In addition to thermal stress, oxidative degradation can occur, a process that can be catalyzed by metal ions such as copper. utexas.eduutexas.edu
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world at the subatomic level.
Density Functional Theory (DFT) Studies
DFT is a widely accepted computational method that calculates the electronic structure of atoms and molecules with high accuracy. It is the standard approach for geometry optimization, frequency analysis, and the determination of various electronic properties. While extensive DFT studies exist for many organic molecules, including various substituted piperidines, specific findings for 4-Methoxy-3,3-dimethylpiperidine are not available. Consequently, detailed discussions on its optimized geometry, vibrational modes, frontier orbitals, atomic charges, and electrostatic potential based on published research cannot be provided at this time.
The following areas represent opportunities for future research on this compound:
Molecular Electrostatic Potential (MEP) Analysis:Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.
The scientific community awaits dedicated computational studies to elucidate these fundamental properties for this compound, which would provide valuable data for chemists working with this and related compounds.
Ab Initio Computations
Ab initio computations, which are based on the fundamental principles of quantum mechanics, can be employed to determine the molecular structure and electronic properties of this compound. These calculations, performed without the use of empirical parameters, can provide highly accurate predictions of molecular geometry, conformational energies, and electronic charge distribution. For instance, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. Density Functional Theory (DFT) has also emerged as a popular and effective method for studying the electronic structure of molecules of this size, offering a good balance between accuracy and computational cost.
These computations can elucidate the preferred conformations of the piperidine (B6355638) ring, the orientation of the methoxy (B1213986) group, and the spatial arrangement of the dimethyl substituents. Understanding the molecule's stable conformations is crucial as it directly influences its interaction with biological targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological environment, such as in aqueous solution or within the binding site of a receptor. By simulating the atomic motions over time, MD can reveal the conformational flexibility of the molecule, its solvation properties, and the energetic landscape of its interactions with surrounding molecules.
These simulations can be particularly insightful for understanding how this compound approaches and binds to a target protein. MD can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Furthermore, MD simulations can be used to calculate binding free energies, providing a quantitative measure of the affinity of the compound for its target.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies explore how modifications to the piperidine ring, the methoxy group, and the dimethyl substituents affect its affinity and efficacy at biological targets.
Computational methods play a significant role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the physicochemical properties of a series of related compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR, highlighting the regions of the molecule where steric, electrostatic, and hydrophobic properties are critical for activity. These insights are invaluable for guiding the design of more potent and selective compounds.
The piperidine scaffold is a common feature in ligands for various receptors, including sigma receptors (σ1 and σ2). Computational docking studies can be used to predict the binding mode of this compound and its analogs within the binding site of sigma receptors. These studies can reveal the specific amino acid residues that interact with the ligand and the nature of these interactions.
For instance, the methoxy group might engage in hydrogen bonding with a polar residue, while the dimethyl groups could fit into a hydrophobic pocket. Understanding these interactions at an atomic level is crucial for explaining the observed SAR and for designing new ligands with improved affinity and selectivity for sigma receptors. The steric bulk of the gem-dimethyl group at the 3-position can significantly influence the binding orientation and affinity compared to other substitution patterns on the piperidine ring.
Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated using various computational models. nih.gov "Drug-likeness" is often assessed by applying filters such as Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. These computational predictions help to prioritize compounds for further experimental testing and can guide structural modifications to improve pharmacokinetic profiles. nih.gov
| Property | Predicted Value/Assessment | Significance |
| Lipophilicity (logP) | Moderately lipophilic | Influences absorption, distribution, and membrane permeability. |
| Aqueous Solubility | Likely to have moderate solubility | Affects oral bioavailability and formulation. |
| Plasma Protein Binding | Predicted to have some degree of binding | Impacts the free concentration of the drug available to act on its target. |
| Metabolism | Potential for N-dealkylation and O-demethylation | Predicts the routes of clearance and potential for drug-drug interactions. |
| Drug-Likeness | Generally compliant with Lipinski's Rule of Five | Suggests favorable physicochemical properties for oral bioavailability. |
Computational Prediction of Spectroscopic Data (NMR, UV-Vis)
Computational methods can accurately predict the spectroscopic properties of molecules, which is a valuable tool for structure verification and interpretation of experimental data.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose and can provide results that are in good agreement with experimental spectra. nih.gov These predictions can aid in the assignment of complex spectra and can be used to confirm the structure of newly synthesized compounds.
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of this compound, allowing for the prediction of its Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov This can provide insights into the electronic structure of the molecule and can be compared with experimental measurements.
| Spectroscopic Data | Computational Method | Predicted Information |
| ¹H NMR Chemical Shifts | DFT (GIAO) | Positions of proton signals, aiding in structural elucidation. |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | Positions of carbon signals, confirming the carbon skeleton. |
| UV-Vis Absorption | TD-DFT | Wavelengths of maximum absorption (λmax), related to electronic transitions. |
Analytical Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Methoxy-3,3-dimethylpiperidine, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, offer a complete assignment of all proton and carbon signals.
Predicted ¹H NMR Chemical Shift Assignments for this compound The data presented in this table is predictive, based on the analysis of structurally similar compounds, as direct experimental values for this compound are not available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| NH | 1.5 - 2.5 | Broad Singlet |
| H -2 (axial & equatorial) | 2.8 - 3.1 | Multiplet |
| H -4 (axial) | 3.3 - 3.5 | Multiplet |
| H -5 (axial & equatorial) | 1.4 - 1.7 | Multiplet |
| H -6 (axial & equatorial) | 2.6 - 2.9 | Multiplet |
| 3-C(CH₃ )₂ (two) | 0.9 - 1.1 | Singlet (each) |
| 4-OCH₃ | 3.2 - 3.4 | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons bonded to the heteroatoms (C2, C6, and C4) are expected to be the most deshielded. The chemical shifts for the gem-dimethyl carbons and the methoxy (B1213986) carbon are also characteristic.
Predicted ¹³C NMR Chemical Shift Assignments for this compound The data presented in this table is predictive, based on the analysis of structurally similar compounds, as direct experimental values for this compound are not available in the cited literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -2 | ~54 |
| C -3 | ~33 |
| C -4 | ~75 |
| C -5 | ~30 |
| C -6 | ~48 |
| 3-(C H₃)₂ | 25 - 28 |
| 4-OC H₃ | ~56 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.
The FT-IR and FT-Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of its functional groups. Key expected vibrations include the N-H stretching of the secondary amine, C-H stretching of the methyl and methylene groups, and the C-O stretching of the methoxy group. The fingerprint region will contain complex vibrations associated with the piperidine (B6355638) ring deformations.
Predicted Vibrational Frequencies and Band Assignments for this compound The data presented in this table is predictive, based on the analysis of structurally similar compounds, as direct experimental values for this compound are not available in the cited literature.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| ν(N-H) | 3300 - 3350 | N-H stretching |
| νₐₛ(CH₃) | ~2960 | Asymmetric C-H stretching (methyl) |
| νₛ(CH₂) | ~2850 | Symmetric C-H stretching (methylene) |
| ν(O-CH₃) | 2830 - 2850 | C-H stretching in methoxy group |
| δ(CH₂) | 1450 - 1470 | CH₂ scissoring |
| ν(C-O) | 1070 - 1150 | C-O-C ether stretching |
| Ring Vibrations | 800 - 1200 | Piperidine ring stretching and bending |
To achieve a more precise and detailed assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a common computational method used for this purpose. By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is then compared with the experimental data.
This approach allows for a definitive assignment of complex vibrations, particularly in the fingerprint region, through the analysis of the Potential Energy Distribution (PED). The PED provides a quantitative measure of how much each structural coordinate (like bond stretching or angle bending) contributes to a specific vibrational mode. Such theoretical studies on related piperidine molecules have demonstrated excellent agreement between calculated and experimental spectra after applying appropriate scaling factors to the computed frequencies. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, mass spectrometry would provide crucial information for its identification.
While detailed experimental fragmentation data for this compound is not readily found in the cited literature, predicted data for its hydrochloride salt is available. This data suggests the types of ions that may be observed. In a typical mass spectrum, the protonated molecule [M+H]⁺ would be expected. The predicted collision cross-section (CCS) values provide an indication of the ion's shape in the gas phase.
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.13829 | 132.5 |
| [M+Na]⁺ | 166.12023 | 138.7 |
| [M-H]⁻ | 142.12373 | 133.0 |
| [M+NH₄]⁺ | 161.16483 | 154.2 |
| [M+K]⁺ | 182.09417 | 137.6 |
| [M]⁺ | 143.13046 | 128.5 |
Data is for the hydrochloride salt of the compound and is predicted. nih.gov
Analysis of the fragmentation patterns of related methoxy-containing heterocyclic compounds can provide clues as to the expected fragmentation of this compound. Common fragmentation pathways could involve the loss of the methoxy group or cleavage of the piperidine ring.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.
There is no specific X-ray crystallographic data available in the searched literature for this compound. However, studies on other substituted piperidine derivatives reveal common structural features. For instance, the piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the methoxy and dimethyl groups on the piperidine ring would be precisely determined through X-ray crystallography.
For a related compound, 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one, the piperidine ring was found to adopt a distorted boat conformation. This highlights that substitutions on the piperidine ring can significantly influence its conformation.
Advanced Research Applications
Medicinal Chemistry and Pharmacology
The unique structural features of the 3,3-dimethylpiperidine (B75641) moiety—namely the gem-dimethyl substitution—provide a level of conformational restriction and steric bulk that can be exploited to achieve high affinity and selectivity for specific biological targets. The addition of a methoxy (B1213986) group at the 4-position further modulates the molecule's polarity and hydrogen bonding capacity, offering another vector for refining pharmacological activity.
The 3,3-dimethylpiperidine framework has been successfully incorporated into the design and synthesis of potent and selective sigma (σ) receptor ligands. nih.govnih.gov A common synthetic strategy involves linking the 3,3-dimethylpiperidine core, which serves as the basic amine portion of the pharmacophore, to a larger aromatic or polycyclic moiety via an alkyl spacer of varying length. nih.gov This modular approach allows for systematic modification to optimize receptor affinity and selectivity.
Notable examples include N-[ω-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine. nih.gov Researchers have synthesized a series of these compounds where the length of the alkyl chain and the substitution pattern on the tetralin ring are varied to probe the structure-activity relationship (SAR) at sigma receptors. For instance, compounds such as 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine and 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine have been synthesized and identified as highly potent and selective σ2 receptor ligands. nih.gov Similarly, another derivative, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, was found to be a highly selective ligand for the σ1 receptor subtype. nih.gov These examples underscore the utility of the 3,3-dimethylpiperidine scaffold in generating novel pharmacological agents with precisely tuned activities.
Research into derivatives of 4-Methoxy-3,3-dimethylpiperidine has predominantly focused on their interaction with sigma receptors. These receptors are unique binding sites in the brain and peripheral tissues and are considered important targets for therapeutic intervention in conditions ranging from neurodegenerative diseases and psychiatric disorders to cancer. nih.gov
Sigma receptors are broadly classified into two main subtypes, σ1 and σ2. While both are targets for drug development, they are distinct proteins with different distributions and functional roles. The design of ligands based on the 3,3-dimethylpiperidine structure has yielded compounds with high affinity for one or both of these subtypes, often with remarkable selectivity. nih.gov
Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of 3,3-dimethylpiperidine derivatives for σ1 and σ2 receptors. These studies have revealed that subtle structural modifications can dramatically shift the affinity and selectivity profile. nih.gov
Key findings from research on N-[ω-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine demonstrate that the length of the alkyl linker is a critical determinant of subtype selectivity. A propyl (3-carbon) linker tends to favor σ1 receptor affinity, whereas longer butyl (4-carbon) and pentyl (5-carbon) linkers confer ultra-high affinity and selectivity for the σ2 receptor. nih.gov
For example, (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine was identified as the most potent and selective σ1 ligand in its series, with a sub-nanomolar IC50 value and a selectivity of 1340-fold over the σ2 receptor. nih.gov In stark contrast, derivatives with longer linkers, such as 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine and 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine, displayed exceptionally high potency for the σ2 receptor, with IC50 values in the picomolar range and selectivity ratios exceeding 100,000-fold over the σ1 receptor. nih.gov
| Compound | Linker Length | σ1 Receptor IC50 (nM) | σ2 Receptor IC50 (nM) | Selectivity (σ1/σ2 ratio) |
|---|---|---|---|---|
| (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine | Propyl (3-C) | 0.089 | 119 | 0.00075 (1340-fold for σ1) |
| 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine | Butyl (4-C) | 1770 | 0.016 | 110,625 (for σ2) |
| 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine | Pentyl (5-C) | 1000 | 0.008 | 125,000 (for σ2) |
Chirality plays a significant role in the interaction between ligands and sigma receptors. Studies involving chiral derivatives of 3,3-dimethylpiperidine have demonstrated clear enantioselectivity in receptor binding. For the potent σ1 ligand (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine, the (+)-enantiomer was found to be 10-fold more selective for the σ1 receptor compared to its (-)-enantiomer. nih.gov This highlights the importance of stereochemistry in the design of highly specific pharmacological probes and potential therapeutic agents targeting the σ1 receptor.
Determining the functional activity of a ligand—whether it acts as an agonist (activator) or an antagonist (blocker) at the receptor—is a critical step in pharmacological profiling. For the most promising 3,3-dimethylpiperidine-based ligands, functional assays have been conducted to investigate their agonist versus antagonist properties. nih.gov Research into certain naphthalene derivatives of 3,3-dimethylpiperidine that exhibit antiproliferative effects in glioma cells suggests a putative σ1 antagonist activity for these compounds. researchgate.net This functional profile is of significant interest for oncology research, as σ1 receptor antagonists have shown potential as cytotoxic agents. nih.gov
Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the advanced research applications of the chemical compound This compound in the areas outlined in your request.
Specifically, no published studies were found that investigate the effects of this compound on:
Enzymes such as Acetylcholinesterase or Butyrylcholinesterase.
Neurotransmitter Receptors .
Its potential Neuroactive Properties .
Any Anticancer Activity .
Potential Anti-Alzheimer Properties .
Any Antiparasitic and Antimalarial Applications .
The user instructions strictly require focusing solely on "this compound" and adhering to a detailed outline of its advanced applications. Due to the lack of specific research on this particular compound in these fields, it is not possible to generate the requested article without violating the core requirements of accuracy and strict adherence to the subject matter. Information on other related piperidine (B6355638) derivatives cannot be substituted, as this would be scientifically inaccurate and outside the scope of the explicit instructions.
Therapeutic Area Exploration
Anti-inflammatory and Analgesic Effects
Direct studies on the anti-inflammatory and analgesic properties of this compound have not been prominently reported. Nevertheless, research into compounds featuring the dimethylpiperidine core demonstrates significant biological activity in this area.
A notable example is 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime , a compound that shares the 3,3-dimethylpiperidine scaffold. This derivative has been investigated for its anti-inflammatory and antioxidant capabilities. In studies using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, this oxime derivative demonstrated potent anti-inflammatory effects. The activity was found to be comparable to that of dexamethasone, a well-known steroidal anti-inflammatory drug researchgate.net. The results indicated that the compound significantly suppressed edema, suggesting it may inhibit the synthesis or release of inflammatory mediators .
The analgesic activity of piperidine derivatives has also been explored in various contexts. For instance, certain complex acetamide derivatives incorporating a pyrrolidine-2,5-dione structure have shown efficacy against pain responses in models of tonic, neurogenic, and neuropathic pain nih.gov. While structurally distinct from this compound, these findings highlight the versatility of nitrogen-containing heterocyclic compounds in the development of novel analgesics.
| Compound | Model | Finding | Reference |
|---|---|---|---|
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema | Demonstrated potent anti-inflammatory activity, comparable to the standard drug dexamethasone. | researchgate.net |
Other Pharmacological Activities (e.g., Anticonvulsant, Antioxidant)
Antioxidant Activity The piperidine scaffold is a component of many molecules investigated for antioxidant properties ajchem-a.com. Research on 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime revealed significant in vitro antioxidant activity. The compound's ability to scavenge free radicals, such as those measured in DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging assays, was found to be concentration-dependent and comparable to standard synthetic antioxidants like ascorbic acid researchgate.net. This suggests that the dimethylpiperidine structure could be a valuable component in designing agents that mitigate oxidative stress.
Anticonvulsant Activity There is a lack of specific data on the anticonvulsant effects of this compound. However, the broader classes of methoxy-substituted aromatic compounds and piperidine derivatives have been a focus of anticonvulsant research biointerfaceresearch.com. For example, a study on 4-methoxy-2,6-dimethylbenzanilide showed it possessed anticonvulsant potency in a maximal electroshock (MES) test in mice nih.gov. Similarly, synthetic macamides such as N-(3-Methoxybenzyl)oleamide , which contain a methoxybenzyl group, have demonstrated the ability to relieve the number and severity of seizures in animal models mdpi.com. These findings underscore that the methoxy functional group, in particular, is often explored for its potential to confer neuroprotective and anticonvulsant effects.
| Activity | Compound | Key Research Finding | Reference |
|---|---|---|---|
| Antioxidant | 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Showed significant, concentration-dependent DPPH and superoxide radical scavenging activity. | researchgate.net |
| Anticonvulsant | 4-methoxy-2,6-dimethylbenzanilide | Demonstrated anticonvulsant potency with an oral ED50 of 27.40 mg/kg in the anti-MES test in mice. | nih.gov |
Materials Science and Advanced Technologies
The application of this compound specifically in materials science and advanced technologies is not well-documented. However, the general structure of substituted piperidines is relevant in the development of specialized polymers and materials. For instance, the related compound 3,5-Dimethylpiperidine is used in the synthesis of specialty plastics. The specific stereoisomers (cis and trans) of this compound can influence the physical properties of the resulting polymers, allowing for control over features like strength and flexibility for use in electronics and automotive components tuodaindus.com. The piperidine nitrogen can also act as a reactive intermediate in the synthesis of lubricant additives and corrosion-resistant coatings tuodaindus.com. This suggests a potential, though unexplored, role for this compound as a monomer or additive in the creation of advanced materials.
Catalysis and Industrial Applications
Specific catalytic or industrial applications for this compound are not described in the available literature. The broader family of piperidines, however, is utilized in catalysis. The nitrogen atom in the piperidine ring can function as a Lewis base, making these compounds useful as catalysts in various organic reactions tuodaindus.com. For example, 3,5-Dimethylpiperidine is employed as a catalyst where its nitrogen atom donates electrons to accelerate chemical transformations. It is particularly noted for its use in asymmetric hydrogenation, where it helps create chiral molecules with high enantiomeric excess tuodaindus.com. While this application is for a different isomer lacking the methoxy group, it illustrates the fundamental catalytic potential of the dimethylpiperidine core structure.
Future Directions and Emerging Research Areas
Development of Advanced Synthetic Methodologies
The synthesis of complex piperidine (B6355638) derivatives often presents significant challenges in achieving desired stereochemistry and regioselectivity. nih.gov Future research will likely focus on developing more efficient and versatile synthetic routes to access novel analogues of 4-Methoxy-3,3-dimethylpiperidine. Key areas of development include:
Asymmetric Synthesis: Establishing robust methods for the stereocontrolled synthesis of chiral piperidines is crucial, as the biological activity of enantiomers can differ significantly. nih.gov Future methodologies may involve the use of novel chiral catalysts and auxiliaries.
Catalytic C-H Activation: Direct functionalization of the piperidine ring through C-H activation is a powerful strategy to streamline synthetic pathways and access previously inaccessible derivatives.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of piperidine-containing intermediates and final compounds.
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate the 3,3-dimethylpiperidine (B75641) scaffold could rapidly generate diverse libraries of compounds for biological screening. rasayanjournal.co.in
Exploration of Novel Biological Targets and Mechanisms of Action
While piperidine derivatives are known to interact with a wide range of biological targets, the specific targets for this compound are not extensively defined in publicly available literature. A significant future direction will be the comprehensive biological evaluation of this compound and its derivatives to identify novel therapeutic applications. This exploration will involve:
High-Throughput Screening (HTS): Screening libraries of this compound analogues against large panels of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, can uncover new lead compounds. Derivatives of piperidine have shown activity as inhibitors of the presynaptic choline (B1196258) transporter (CHT) and as potential treatments for drug-resistant tumors by inhibiting heat shock protein 70 (HSP70). nih.govnih.govnih.gov
Phenotypic Screening: Assessing the effects of these compounds in cell-based assays that model various diseases can reveal novel mechanisms of action without a priori knowledge of the specific molecular target.
Chemoproteomics: This technique can be used to identify the direct protein targets of a bioactive compound within a complex biological system, providing crucial insights into its mechanism of action.
| Potential Biological Target Classes for Piperidine Derivatives | Examples of Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolic Disorders |
| Ion Channels | Cardiovascular Diseases, Pain Management |
| Kinases | Oncology, Inflammatory Diseases nih.gov |
| Transporters | Neurological Disorders nih.govnih.gov |
| Proteases | Infectious Diseases, Oncology |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data for piperidine derivatives to predict properties such as biological activity, pharmacokinetics (ADME), and toxicity for novel, virtual compounds. nih.govniscpr.res.in
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific biological targets and desired property profiles.
Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes for novel designed compounds, potentially reducing the time and resources required for their synthesis. nih.gov
Translational Research and Pre-clinical Development
Once promising lead compounds based on the this compound scaffold are identified, the focus will shift to translational research and pre-clinical development. This phase aims to bridge the gap between basic scientific discovery and clinical application. Key activities will include:
Lead Optimization: Iterative chemical modifications of the lead compound will be performed to improve its potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: The optimized lead compounds will be tested in animal models of disease to evaluate their therapeutic efficacy.
Safety and Toxicology Assessment: A comprehensive evaluation of the safety profile of the lead candidates will be conducted to identify any potential adverse effects before they can be considered for human clinical trials.
Biomarker Development: Identifying biomarkers that can predict a patient's response to the drug or monitor its therapeutic effect is a crucial aspect of modern drug development.
The development of novel tool compounds is essential for exploring the role of specific targets in cholinergic signaling. nih.gov
Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. rasayanjournal.co.injddhs.comnih.govejcmpr.commdpi.com Future synthetic work on this compound and its derivatives will likely incorporate these principles:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. rasayanjournal.co.in
Catalysis: Employing catalytic reactions, including biocatalysis and heterogeneous catalysis, to improve atom economy and reduce waste. jddhs.com
Energy Efficiency: Utilizing energy-efficient synthetic methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. jddhs.com
An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key starting materials for various pharmaceutical agents. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxy-3,3-dimethylpiperidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing the piperidine core via alkylation or substitution reactions. For example, bromination at the 4-position of 3,3-dimethylpiperidine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) . Methoxy group introduction may involve nucleophilic substitution with methoxide ions or Mitsunobu reactions. Optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitutions.
- Catalysts : Lewis acids like BF₃·OEt₂ can improve regioselectivity in electrophilic substitutions.
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) ensures high purity .
Q. How can NMR spectroscopy confirm the structural integrity and stereochemistry of this compound derivatives?
- Methodological Answer : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. Key signals include:
- Methoxy Group : A singlet near δ 3.3–3.5 ppm (1H NMR) and a carbon signal at δ ~55 ppm (13C NMR).
- Dimethyl Groups : Two singlets (δ ~1.0–1.2 ppm) for axial/equatorial methyl protons, with 13C signals at δ ~20–25 ppm.
- Piperidine Ring Protons : Coupling patterns (e.g., axial vs. equatorial Hs) reveal chair conformations. For example, cis-4-bromo-5-methoxy-3,3-dimethylpiperidine derivatives show distinct splitting in 1H NMR due to restricted rotation .
Advanced Research Questions
Q. What strategies resolve conflicting analytical data (e.g., MS vs. NMR) when characterizing substituted piperidines?
- Methodological Answer :
- Cross-Validation : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to confirm molecular formulas and connectivity. For instance, HRMS can distinguish between isobaric isomers, while NOESY NMR clarifies spatial arrangements of substituents .
- Isotopic Labeling : Use deuterated analogs to trace fragmentation patterns in MS, aiding in structural assignment.
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values to validate proposed structures .
Q. How do steric and electronic effects of methoxy and dimethyl groups influence regioselectivity in nucleophilic substitutions on the piperidine ring?
- Methodological Answer :
- Steric Effects : The 3,3-dimethyl groups create a steric shield, directing electrophiles to the less hindered 4-position. For example, bromination preferentially occurs at C4 in cis-1-benzyl-4-bromo-5-methoxy-3,3-dimethylpiperidine .
- Electronic Effects : The methoxy group’s electron-donating nature activates adjacent positions (e.g., C5) for electrophilic attacks. Computational modeling (e.g., Fukui function analysis) predicts reactive sites by mapping electron density .
Q. What computational methods predict the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) by analyzing free energy landscapes.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidation or hydrolysis. For example, methoxy groups may stabilize carbocation intermediates in acid-catalyzed reactions .
- pKa Prediction : Tools like MarvinSketch estimate basicity of the piperidine nitrogen, guiding pH-dependent reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
